

Spectroscopic and Synthetic Profile of 4-Methoxybenzo[d]isoxazole: A Technical Overview

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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isoxazole

Cat. No.: B15058450

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This technical guide provides a summary of the available spectroscopic data and synthetic approaches for **4-Methoxybenzo[d]isoxazole**. Due to the limited availability of comprehensive experimental data in the public domain for this specific molecule, this document outlines general methodologies and analogous data, offering a foundational understanding for researchers.

Spectroscopic Data Summary

Detailed, experimentally verified spectroscopic data for **4-Methoxybenzo[d]isoxazole** is not readily available in published literature. However, based on the analysis of related benzisoxazole and methoxy-substituted aromatic compounds, the expected spectral characteristics can be predicted. Researchers undertaking the synthesis and characterization of this compound should anticipate the following general features in their analytical data.

Table 1: Predicted Spectroscopic Data for **4-Methoxybenzo[d]isoxazole**

Spectroscopic Technique	Expected Peaks/Signals
^1H NMR	Aromatic protons (approx. δ 6.8-7.5 ppm), Methoxy protons (approx. δ 3.8-4.0 ppm, singlet), Isoxazole proton (if present, typically downfield).
^{13}C NMR	Aromatic carbons (approx. δ 110-160 ppm), Methoxy carbon (approx. δ 55-60 ppm), Isoxazole ring carbons (values can vary significantly based on substitution).
IR Spectroscopy	C-O-C stretching (aromatic ether, approx. 1250 cm^{-1}), C=N stretching (isoxazole ring, approx. $1600\text{-}1650\text{ cm}^{-1}$), Aromatic C-H stretching (approx. $3000\text{-}3100\text{ cm}^{-1}$), C-H bending (approx. $750\text{-}900\text{ cm}^{-1}$).
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of $\text{C}_8\text{H}_7\text{NO}_2$ (149.15 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the isoxazole ring.

Experimental Protocols: General Synthetic Approaches

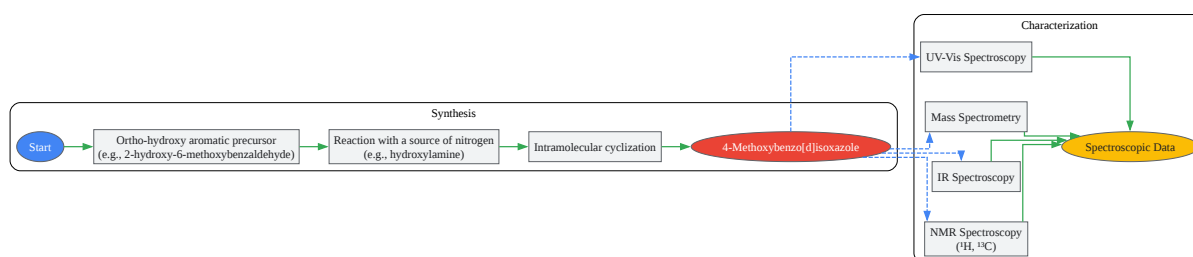
A specific, detailed experimental protocol for the synthesis of **4-Methoxybenzo[d]isoxazole** is not explicitly documented in readily accessible scientific literature. However, general synthetic routes to benzisoxazole derivatives are well-established. The following represents a plausible synthetic strategy based on common methodologies in heterocyclic chemistry.

General Synthesis of Benzisoxazoles

The construction of the benzisoxazole ring system can be achieved through several established synthetic pathways. A common approach involves the cyclization of an appropriately substituted aromatic precursor. For the synthesis of **4-**

Methoxybenzo[d]isoxazole, a potential route could start from a substituted salicylaldehyde or a related ortho-hydroxy aromatic ketone.

Conceptual Experimental Workflow:



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Caption: Conceptual workflow for the synthesis and spectroscopic characterization of **4-Methoxybenzo[d]isoxazole**.

Methodology Details (Hypothetical):

- **Oximation:** A suitable starting material, such as 2-hydroxy-6-methoxybenzaldehyde, would be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. This reaction would form the corresponding oxime intermediate.

- **Cyclization:** The resulting oxime would then undergo intramolecular cyclization to form the benzisoxazole ring. This step can often be induced by heating or by treatment with a dehydrating agent or a suitable catalyst.
- **Purification:** The crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure **4-Methoxybenzo[d]isoxazole**.

Conclusion

While a comprehensive, experimentally validated dataset for **4-Methoxybenzo[d]isoxazole** is not currently available in the reviewed literature, this guide provides a framework for its synthesis and characterization based on established principles of organic chemistry. Researchers aiming to work with this compound will likely need to perform its synthesis and conduct a full spectroscopic analysis to confirm its structure and purity. The predicted spectral data and the general synthetic workflow presented herein can serve as a valuable starting point for such investigations. Further research is warranted to fully elucidate the spectroscopic properties and optimize the synthesis of **4-Methoxybenzo[d]isoxazole**.

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